N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide
Description
N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is a derivative of benzamide, featuring a methoxy group and a nitro group attached to the phenyl ring, which contributes to its distinct chemical properties.
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-10-11(2)13(4)18(14(5)12(10)3)19(22)20-16-8-7-15(25-6)9-17(16)21(23)24/h7-9H,1-6H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDCNXPKKMMZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 4-methoxyaniline to produce 4-methoxy-2-nitroaniline. This intermediate is then subjected to acylation using 2,3,4,5,6-pentamethylbenzoyl chloride in the presence of a suitable base, such as pyridine, to yield the final product. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as alkoxides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
N-(4-methoxy-2-nitrophenyl)-2,3,4,5,6-pentamethylbenzamide can be compared with similar compounds such as:
N-(4-methoxy-2-nitrophenyl)acetamide: This compound has a similar structure but lacks the pentamethyl substitution, resulting in different chemical and biological properties.
4-methoxy-2-nitroaniline: This is a precursor in the synthesis of the target compound and shares some chemical reactivity but has distinct applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
